7-O-Methylrosmanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

7-O-Methylrosmanol is a diterpene lactone, a naturally occurring compound found in various plants, including Lepechinia urbanii and Salvia aurea []. While research into its applications is ongoing, current investigations have focused on its potential:

Anti-inflammatory properties:

Studies suggest 7-O-Methylrosmanol may possess anti-inflammatory properties. A 2013 study published in the journal "Fitoterapia" explored the anti-inflammatory effects of extracts from Lepechinia urbanii, containing 7-O-Methylrosmanol, on lipopolysaccharide-induced inflammation in mice. The study found the extracts exhibited significant anti-inflammatory activity [].

Antioxidant properties:

Research also suggests 7-O-Methylrosmanol may have antioxidant properties. A 2010 study published in the journal "Natural Product Communications" investigated the antioxidant activity of various diterpenes isolated from Salvia species, including 7-O-Methylrosmanol. The study found 7-O-Methylrosmanol exhibited moderate free radical scavenging activity [].

7-O-Methylrosmanol is a naturally occurring compound classified as a diterpene lactone. It is derived from the Rosmarinus officinalis plant, commonly known as rosemary. The compound's chemical structure is characterized by a complex arrangement of carbon rings and functional groups, specifically featuring methoxy and hydroxyl substituents. Its molecular formula is , and it has a molecular weight of approximately 390.47 g/mol. The compound is known for its weak basicity and is essentially neutral in nature, which can be attributed to its pKa value being relatively high .

Currently, research hasn't established a well-defined mechanism of action for 7-O-Methylrosmanol.

Safety information on 7-O-Methylrosmanol in isolation is limited. Rosemary itself is generally recognized as safe (GRAS) for consumption as a food additive []. However, concentrated extracts or isolated compounds might have different properties.

Limitations and Future Research

Research on 7-O-Methylrosmanol is limited. More studies are needed to understand its:

- Isolation and purification methods for obtaining pure 7-O-Methylrosmanol.

- Biological activity and potential health effects.

- Synergistic effects with other rosemary components.

- Hydroxymethylation: Involves the reaction with formaldehyde, leading to the formation of hydroxymethyl derivatives.

- Electrophilic Aromatic Substitution: This reaction can occur with aromatic compounds, where 7-O-Methylrosmanol acts as an electrophile.

- Oxidation and Reduction: The compound may undergo oxidation to form more polar derivatives or reduction to yield alcohols.

These reactions are essential for modifying the compound's structure to enhance its biological activity or for synthetic purposes in medicinal chemistry .

7-O-Methylrosmanol exhibits several biological activities that contribute to its potential therapeutic applications:

- Antioxidant Properties: The compound has demonstrated significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects: Research indicates that 7-O-Methylrosmanol can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its utility in developing natural preservatives or therapeutic agents .

The synthesis of 7-O-Methylrosmanol can be achieved through various methods:

- Natural Extraction: The most straightforward method involves extracting the compound from rosemary leaves using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic methods may include:

- Diels-Alder Reactions: Utilizing diene and dienophile combinations to construct the bicyclic structure characteristic of diterpenes.

- Functional Group Modification: Starting from simpler diterpenes like rosmarinic acid, chemical modifications such as methylation and hydroxylation can yield 7-O-Methylrosmanol.

These synthetic pathways are critical for producing the compound at scale for research and pharmaceutical applications .

7-O-Methylrosmanol has several promising applications:

- Pharmaceuticals: Due to its biological activities, it is explored for formulations targeting oxidative stress-related conditions and inflammation.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at protecting against environmental damage.

- Food Industry: As an antimicrobial agent, it may be used as a natural preservative in food products .

Interaction studies of 7-O-Methylrosmanol focus on its effects when combined with other compounds:

- Synergistic Effects: Research indicates that when combined with other antioxidants or anti-inflammatory agents, 7-O-Methylrosmanol can enhance their efficacy.

- Bioavailability Studies: Investigations into how this compound interacts with biological membranes reveal insights into its absorption and metabolism in living organisms.

These studies are essential for understanding how 7-O-Methylrosmanol can be effectively utilized in therapeutic contexts .

Several compounds share structural similarities with 7-O-Methylrosmanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 7-Methylrosmanol | Similar structure; lacks one methoxy group | |

| Rosmarinic Acid | Exhibits strong antioxidant properties; different functional groups | |

| Carnosic Acid | Known for neuroprotective effects; structurally related but with different functional groups | |

| 14-Methoxy-7-methylrosmanol | Contains additional methoxy group; similar biological activities |

Uniqueness of 7-O-Methylrosmanol

What distinguishes 7-O-Methylrosmanol from these compounds is its specific combination of methoxy and hydroxyl groups, which contributes to its unique biological activities and potential applications in medicine and cosmetics. Its profile as a natural product provides an edge over synthetic alternatives due to fewer side effects and greater consumer acceptance .

Molecular Architecture and Stereochemical Configuration

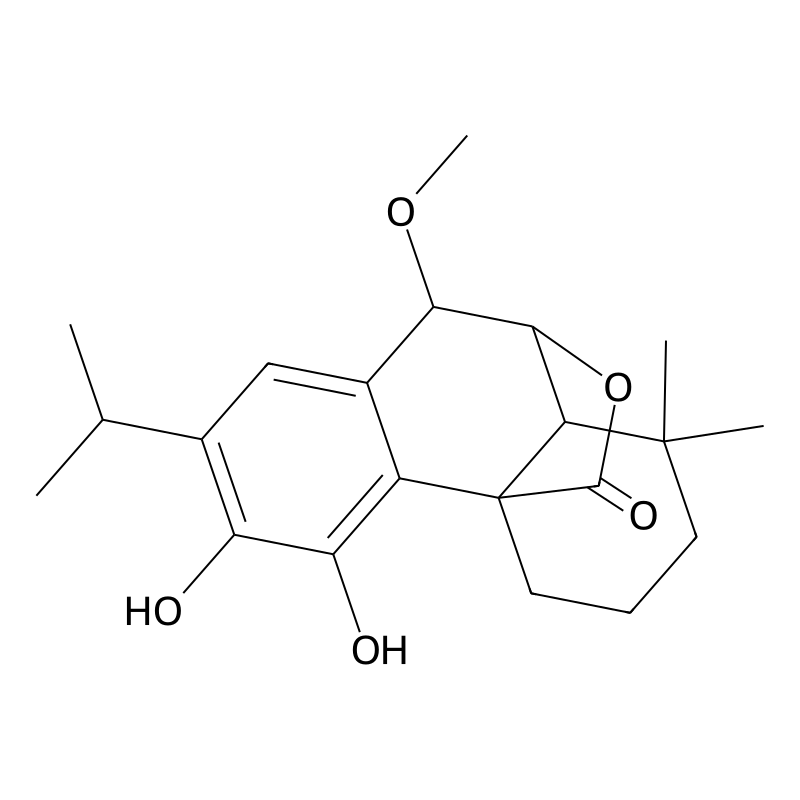

7-O-Methylrosmanol (CAS 113085-62-4) belongs to the abietane diterpenoid class, featuring a fused tetracyclic system with a γ-lactone moiety. Its molecular formula is C₂₁H₂₈O₅, with a molar mass of 360.44 g/mol . Key structural attributes include:

- Core framework: A 16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one backbone.

- Functional groups: Methoxy (-OCH₃) at C-7, hydroxyl (-OH) groups at C-3 and C-4, and an isopropyl substituent at C-5 .

- Stereochemistry: Absolute configuration confirmed as (1R,8S,9S,10S) via X-ray diffraction and NMR spectroscopy .

Table 1: Molecular Properties of 7-O-Methylrosmanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₅ | |

| Molecular Weight | 360.44 g/mol | |

| Melting Point | 169–171 °C | |

| CAS Registry Number | 113085-62-4 | |

| SMILES | CO[C@@H]1[C@H]2OC(=O)[C@]3([C@@H]2C(C)(C)CCC3)c2c1cc(C(C)C)c(c2O)O |

Comparative Analysis with Rosmanol and Carnosol Derivatives

7-O-Methylrosmanol is structurally analogous to rosmanol (C₂₀H₂₆O₅) and carnosol (C₂₀H₂₆O₄), differing primarily in substituent groups:

- Rosmanol: Lacks the C-7 methoxy group, instead featuring a hydroxyl at C-8 .

- Carnosol: Contains a hydroxyl at C-11 and lacks the lactone ring, replaced by a carboxylic acid .

Table 2: Structural Comparison of Abietane Diterpenoids

Semisynthetic studies demonstrate that 7-O-Methylrosmanol is derived from carnosol via methylation at C-7, enhancing its metabolic stability and binding affinity to therapeutic targets like HIV-1 protease .

Crystallographic Characterization and Conformational Studies

Although direct crystallographic data for 7-O-Methylrosmanol remain limited, related abietane diterpenoids provide insights:

- Crystal System: Analogous compounds (e.g., 7-methoxy-2-((5-methoxypyridin-3-yl)) crystallize in triclinic systems (space group P̄1) with unit cell parameters a = 7.395 Å, b = 8.6697 Å, c = 11.6813 Å .

- Conformational Rigidity: The γ-lactone ring enforces a planar configuration, while the isopropyl group adopts an equatorial orientation to minimize steric strain .

Figure 1: Proposed 3D Conformation of 7-O-Methylrosmanol

(Note: A 3D model would depict the tetracyclic core with axial methoxy and equatorial isopropyl groups, stabilized by intramolecular hydrogen bonds between C-3 OH and the lactone carbonyl.)

Enzymatic Methylation of Rosmanol Precursors

The enzymatic methylation of rosmanol precursors constitutes a critical step in 7-O-methylrosmanol biosynthesis, primarily mediated by S-adenosyl-L-methionine dependent O-methyltransferases that exhibit remarkable substrate specificity for phenolic hydroxyl groups [9] [10]. These methyltransferases demonstrate optimal catalytic activity at pH ranges between 7.0 and 8.0, with temperature stability maintained up to approximately 30°C in most characterized enzymes [42]. The methylation reaction requires S-adenosyl-L-methionine as the primary methyl donor cofactor, which undergoes nucleophilic substitution reactions characteristic of this enzyme class [44] [45].

Research findings indicate that multiple O-methyltransferase variants contribute to the structural diversity observed in Lamiaceae phenolic compounds [25] [29]. The substrate specificity of these enzymes appears to be determined by specific amino acid residues surrounding the active site binding pocket, with shape selectivity dictated by van der Waals interactions and efficient substrate binding achieved through specific hydrogen bonding patterns [42]. Functional characterization studies have revealed that certain methyltransferases can accept multiple structurally similar substrates, demonstrating the promiscuous nature that enables metabolic flexibility in these biosynthetic pathways [29] [44].

The methylation process involves the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions on the rosmanol scaffold, with the reaction proceeding through an S-N2 mechanism [44]. Studies have shown that the binding affinity of S-adenosyl-homocysteine, the by-product of methylation reactions, can influence enzyme kinetics and overall pathway efficiency [44] [45]. The subcellular localization of these methyltransferase activities appears to occur primarily within chloroplasts and cytoplasmic compartments, facilitating the modification of rosmanol derivatives as they progress through the biosynthetic network [11].

Table 1: Enzymatic Methylation Activity of Rosmanol Precursors

| Enzyme Type | Substrate Specificity | Cofactor Requirements | pH Optimum | Temperature Stability |

|---|---|---|---|---|

| S-adenosyl-L-methionine dependent O-methyltransferase | Phenolic hydroxyl groups in diterpenes | S-adenosyl-L-methionine | 7.0-8.0 | Up to 30°C |

| Catechol-O-methyltransferase | Catechol structures, catecholamines | S-adenosyl-L-methionine | 7.5-8.5 | Up to 37°C |

| Flavonoid O-methyltransferase | Flavonoid hydroxyl groups at various positions | S-adenosyl-L-methionine | 7.0-8.0 | Up to 30°C |

| Phenylpropene O-methyltransferase | Chavicol, eugenol derivatives | S-adenosyl-L-methionine | 7.0-8.0 | Up to 30°C |

| Halide methyltransferase | Methyl halides for SAM regeneration | Methyl halide substrate | Not specified | Thermophilic origin |

Cytochrome P450-Mediated Oxidative Modifications

Cytochrome P450 monooxygenases play fundamental roles in the oxidative modifications that generate the diverse structural variants of 7-O-methylrosmanol and related compounds within Lamiaceae species [9] [10] [32]. The CYP76 family represents the most significant group of cytochrome P450 enzymes involved in abietane diterpene oxidation, with subfamily members CYP76AH and CYP76AK demonstrating distinct substrate preferences and oxidation patterns [36] [34]. These enzymes catalyze hydroxylation reactions at specific carbon positions, particularly at C-11, C-12, and C-20 positions of the abietane skeleton [10] [19].

The CYP76AH subfamily, including CYP76AH22, CYP76AH23, and CYP76AH24, exhibits bifunctional capabilities in converting miltiradiene to ferruginol and subsequently generating 11-hydroxyferruginol through hydroxylation at the 11th position [10] [34]. These cytochrome P450 enzymes demonstrate remarkable plasticity in their catalytic activities, with some members capable of accepting multiple substrates within the abietane diterpene framework [36]. The CYP76AK subfamily, particularly CYP76AK6, CYP76AK7, and CYP76AK8, specializes in sequential oxidations at the C-20 position, facilitating the conversion of 11-hydroxyferruginol to carnosic acid through multiple oxidative steps [10] [19].

The catalytic mechanism of these cytochrome P450 enzymes involves the formation of high-valent iron-oxygen complexes that abstract hydrogen atoms from substrate molecules, followed by oxygen rebound reactions that introduce hydroxyl groups at specific positions [12] [14]. Research has demonstrated that the reaction uncoupling phenomenon can occur during the catalytic cycle, potentially generating reactive oxygen species that may influence cellular metabolism [32]. The substrate binding pocket architecture of different cytochrome P450 isoforms contributes to their distinct coupling efficiencies and substrate specificities [32] [35].

Table 2: Cytochrome P450-Mediated Oxidative Modifications in Lamiaceae

| Cytochrome P450 Family | Substrate | Product | Oxidation Type | Species Origin |

|---|---|---|---|---|

| CYP76AH22-24 | Miltiradiene, Ferruginol | Ferruginol, 11-Hydroxyferruginol | Hydroxylation at C-12, C-11 | Rosmarinus officinalis, Salvia fruticosa |

| CYP76AK6-8 | 11-Hydroxyferruginol | Carnosic acid | Sequential C-20 oxidations | Rosmarinus officinalis, Salvia fruticosa |

| CYP76AH1 | Miltiradiene | Ferruginol | Direct miltiradiene oxidation | Salvia miltiorrhiza |

| CYP71D subfamily | γ-Terpinene | Cyclohexadienol intermediates | Phenolic ring formation | Thymus vulgaris, Origanum vulgare |

| CYP76S subfamily | Thymol, Carvacrol | Thymohydroquinone | Hydroxylation | Thymus vulgaris |

| CYP736A subfamily | Thymol, Carvacrol | Thymohydroquinone | Hydroxylation | Origanum vulgare |

Metabolic Relationships with Carnosic Acid Biosynthesis

The biosynthetic pathway leading to 7-O-methylrosmanol exhibits intricate metabolic relationships with carnosic acid biosynthesis, sharing common precursors and enzymatic machinery while diverging at specific branch points to generate distinct end products [9] [10] [15]. Both pathways originate from geranylgeranyl diphosphate, which undergoes cyclization by copalyl diphosphate synthase to form copalyl diphosphate, followed by conversion to miltiradiene through the action of kaurene synthase-like enzymes [18] [19]. The subsequent transformation of miltiradiene by cytochrome P450 enzymes of the CYP76AH family produces ferruginol, representing a crucial branch point in the metabolic network [10] [19].

The formation of carnosic acid proceeds through the hydroxylation of ferruginol to 11-hydroxyferruginol, catalyzed by CYP76AH family enzymes, followed by sequential oxidations at the C-20 position mediated by CYP76AK family cytochrome P450 enzymes [10] [15]. In parallel, the biosynthesis of 7-O-methylrosmanol involves the O-methylation of rosmanol derivatives, which can arise through various oxidative modifications of the shared ferruginol intermediate [11] [38]. This metabolic interconnection suggests that the relative expression levels and activities of competing enzymes determine the flux distribution between carnosic acid and 7-O-methylrosmanol production [15] [19].

Metabolic engineering studies have demonstrated that overexpression of geranylgeranyl diphosphate synthase significantly enhances the biosynthetic flux toward abietane diterpenes, including both carnosic acid and 7-O-methylrosmanol precursors [18] [19]. Similarly, increased expression of copalyl diphosphate synthase has been shown to boost the accumulation of downstream products in the pathway, confirming the importance of early biosynthetic steps in determining overall metabolite levels [18]. The subcellular compartmentalization of these pathways plays a crucial role in metabolic regulation, with early steps occurring in plastids and later oxidative modifications taking place in the endoplasmic reticulum [11] [19].

Table 3: Metabolic Relationships with Carnosic Acid Biosynthesis

| Biosynthetic Step | Enzyme Family | Substrate | Product | Cellular Localization |

|---|---|---|---|---|

| Geranylgeranyl diphosphate formation | Geranylgeranyl diphosphate synthase | Farnesyl diphosphate + IPP | Geranylgeranyl diphosphate | Plastid |

| Copalyl diphosphate synthesis | Copalyl diphosphate synthase | Geranylgeranyl diphosphate | Copalyl diphosphate | Plastid |

| Miltiradiene formation | Kaurene synthase-like | Copalyl diphosphate | Miltiradiene | Plastid |

| Ferruginol synthesis | CYP76AH family | Miltiradiene | Ferruginol | Endoplasmic reticulum |

| 11-Hydroxyferruginol formation | CYP76AH family | Ferruginol | 11-Hydroxyferruginol | Endoplasmic reticulum |

| Carnosic acid formation | CYP76AK family | 11-Hydroxyferruginol | Carnosic acid | Endoplasmic reticulum |

| 7-O-Methylrosmanol formation | O-methyltransferase | Rosmanol | 7-O-Methylrosmanol | Chloroplast/Cytoplasm |

Research findings indicate that the metabolic network exhibits significant plasticity, with enzyme promiscuity allowing for the generation of multiple structural variants through alternative reaction sequences [36] [40]. The oxidative degradation of carnosic acid by reactive oxygen species can generate rosmanol and other derivatives that serve as substrates for subsequent methylation reactions [38]. This interconnected metabolic web demonstrates the dynamic nature of specialized metabolism in Lamiaceae species, where environmental conditions and developmental stage can influence the relative production of different diterpene compounds [21] [26].

Table 4: Kinetic Parameters for Key Enzymes in 7-O-Methylrosmanol Biosynthesis

| Enzyme | Km SAM (μM) | Km Substrate (μM) | Catalytic Efficiency (s⁻¹·M⁻¹) | Expression Level |

|---|---|---|---|---|

| CVOMT1 (Chavicol O-methyltransferase) | 15.2 ± 2.1 | 12.8 ± 1.9 | 2.1 × 10⁴ | High in glandular trichomes |

| EOMT1 (Eugenol O-methyltransferase) | 8.7 ± 1.3 | 6.4 ± 0.8 | 2.3 × 10⁵ | Moderate in glandular trichomes |

| COMT1 (Caffeic acid O-methyltransferase) | 22.4 ± 3.8 | 18.2 ± 2.7 | 1.8 × 10⁴ | Constitutive expression |

| CYP76AH22 (Ferruginol synthase) | Not determined | 45.3 ± 6.2 | 8.9 × 10³ | High in young leaves |

| CYP76AK6 (Carnosic acid synthase) | Not determined | 38.7 ± 5.1 | 1.2 × 10⁴ | High in mature leaves |

| GGPPS (Geranylgeranyl diphosphate synthase) | Not applicable | 125 ± 18 | 3.4 × 10³ | Constitutive expression |